molecular formula C9H18N2O3 B13505562 D-Leucine, L-alanyl- CAS No. 67392-70-5

D-Leucine, L-alanyl-

Cat. No.: B13505562
CAS No.: 67392-70-5
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-NKWVEPMBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Leucine, L-alanyl- can be synthesized through various methods, including chemical synthesis and chemoenzymatic methods. One common approach involves the use of nonribosomal peptide synthetase-based methods and L-amino acid α-ligase-based methods, which enable the production of dipeptides through fermentative processes .

Industrial Production Methods: Industrial production of dipeptides like D-Leucine, L-alanyl- often involves fermentative processes due to their efficiency and cost-effectiveness. These methods utilize specific enzymes to catalyze the formation of peptide bonds between amino acids .

Chemical Reactions Analysis

Types of Reactions: D-Leucine, L-alanyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the gain of electrons or hydrogen, leading to the reduction of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, D-Leucine, L-alanyl- is used as a model compound to study peptide bond formation and stability. It also serves as a precursor for the synthesis of more complex peptides .

Biology: In biological research, this compound is used to study protein synthesis and metabolic pathways. It is also utilized in cell culture media to provide essential amino acids for cell growth .

Medicine: In medicine, D-Leucine, L-alanyl- is investigated for its potential therapeutic applications, including its role in muscle metabolism and recovery. It is also studied for its potential use in treating metabolic disorders .

Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods. It is also employed in the synthesis of bioactive peptides for various applications .

Mechanism of Action

D-Leucine, L-alanyl- exerts its effects primarily through its role as a source donor of L-Leucine. L-Leucine is known to activate the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in protein synthesis and muscle growth. The compound also influences various metabolic pathways involved in energy production and amino acid metabolism .

Comparison with Similar Compounds

    L-Alanyl-L-glutamine: Known for its stability and efficacy in elevating plasma and muscle glutamine levels.

    L-Alanyl-L-alanine: Another dipeptide with similar properties and applications.

    Glycyl-glycyl-D-leucine: A dipeptide used in similar research applications.

Uniqueness: D-Leucine, L-alanyl- is unique due to its specific combination of D-Leucine and L-Alanine, which provides distinct metabolic and physiological effects. Its role as a source donor of L-Leucine makes it particularly valuable in studies related to protein synthesis and muscle metabolism .

Properties

CAS No.

67392-70-5

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m0/s1

InChI Key

RDIKFPRVLJLMER-NKWVEPMBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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